2,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-6,8-9,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRNQOFIQPGJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446730 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19343-79-4 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-2,4-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Current Research Landscape and Significance of 2,4 Dimethyl 1,2,3,4 Tetrahydroquinoline in Chemical and Biological Sciences
The Tetrahydroquinoline Scaffold as a Prominent Structural Motif in Chemical Research
The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is a bicyclic heterocyclic organic compound that represents the semi-hydrogenated derivative of quinoline (B57606). wikipedia.org This structural motif is not only a fundamental component of numerous natural products and alkaloids but also serves as a privileged core in a multitude of synthetic pharmaceuticals. nih.govnih.gov Its prevalence in biologically active molecules has rendered it an important target for synthetic chemists for many years. nih.gov
The synthesis of the tetrahydroquinoline ring system has been a subject of intense research, leading to the development of a wide array of synthetic methodologies. researchgate.net These methods range from the hydrogenation of quinolines to more complex domino, tandem, or cascade reactions that allow for the efficient construction of these molecules from simple starting materials. wikipedia.orgnih.gov Domino reactions are particularly advantageous as they enable multiple chemical transformations in a single operation, which is efficient and aligns with the principles of green chemistry. nih.gov Various catalytic systems, including those based on gold, iridium, and palladium, have been successfully employed to facilitate the synthesis of tetrahydroquinolines, often with high yields and enantioselectivity. organic-chemistry.org The continuous development of novel synthetic routes is driven by the need for new structures with unique substitution patterns and chiral architectures. nih.gov
Relevance of Substituted Tetrahydroquinolines in Medicinal Chemistry and Materials Science
The versatility of the tetrahydroquinoline scaffold is most evident in the diverse applications of its substituted derivatives, particularly in the fields of medicinal chemistry and materials science. The type and position of substituent groups on the tetrahydroquinoline ring can dramatically influence the compound's biological activity and physical properties. mdpi.com
In medicinal chemistry, substituted tetrahydroquinolines are core structures in many pharmacologically active agents. mdpi.com These derivatives have been shown to exhibit a broad spectrum of biological activities, including:
Anticancer: Many tetrahydroquinoline derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. nih.govsmolecule.comacs.org They can act through mechanisms such as inhibiting NF-κB transcriptional activity. acs.org
Anti-inflammatory: Certain derivatives possess anti-inflammatory properties. mdpi.com
Antioxidant: The tetrahydroquinoline structure is found in compounds with antioxidant capabilities. nih.gov
Neuroprotective: Some substituted tetrahydroquinolines are being investigated for their potential in treating neurodegenerative diseases. smolecule.comrsc.org For instance, they have been identified as having neurotropic effects.
Antimalarial, Antiarrhythmic, and Antiviral: Specific derivatives have been developed as drugs for treating malaria, cardiac arrhythmias, and viral infections. nih.govnih.gov
The following table provides examples of biologically active substituted tetrahydroquinolines:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Oxamniquine | Schistosomicide (anthelmintic) | wikipedia.orgnih.govnih.gov |
| Nicainoprol | Antiarrhythmic | wikipedia.orgnih.govnih.gov |
| Virantmycin | Antiviral and antifungal | nih.gov |
| Discorhabdin C | Marine alkaloid with cytotoxic properties | nih.gov |
| Dynemicin A | Antitumor antibiotic | nih.gov |
In the realm of materials science, the unique electronic properties of the tetrahydroquinoline core have made its derivatives attractive for various applications. smolecule.com They are being explored as components in organic light-emitting diodes (OLEDs) and other electronic materials. smolecule.com Additionally, some derivatives have been investigated for their utility as corrosion inhibitors and as active components in dyes. nih.gov
Focus on 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline within the Tetrahydroquinoline Family
Within the large family of tetrahydroquinoline derivatives, this compound is a bicyclic organic compound with two methyl groups at the 2 and 4 positions. smolecule.com This specific substitution pattern imparts particular chemical and biological properties to the molecule.
The chemical reactivity of this compound is influenced by its nitrogen-containing heterocyclic structure. It can undergo reactions such as hydrogenation to yield other derivatives, and it can participate in cyclization reactions to form more complex structures. smolecule.com
The biological activity of this compound has been a subject of research. Studies have indicated its potential as:
An inhibitor of Cytochrome P450 (CYP) enzymes: It has demonstrated inhibitory effects on CYP1A2 and CYP2D6, which are important enzymes in drug metabolism. This property makes it a candidate for investigation in drug development to potentially enhance the bioavailability of other drugs or reduce adverse effects. smolecule.com
An anticancer agent: In line with the broader family of tetrahydroquinolines, derivatives of this compound are considered for further pharmacological exploration due to their potential anticancer properties. smolecule.com
A neuroprotective agent: There is some suggestion that compounds of this class could possess neuroprotective effects, which may be beneficial in the context of neurodegenerative diseases. smolecule.com
The following table summarizes the key properties and potential applications of this compound:
| Property | Description | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₅N | smolecule.com |
| Molecular Weight | Approximately 161.24 g/mol | smolecule.com |
| Potential Biological Activities | CYP1A2 and CYP2D6 inhibitor, potential anticancer and neuroprotective effects. | smolecule.com |
| Potential Applications | Pharmaceuticals, materials science (e.g., in OLEDs), and as a chemical intermediate. | smolecule.com |
The study of this compound and its derivatives continues to be an active area of research, driven by its interesting biological profile and its potential for application in various scientific and technological fields.
Advanced Synthetic Strategies for 2,4 Dimethyl 1,2,3,4 Tetrahydroquinoline and Analogues
Catalytic Hydrogenation Approaches for Tetrahydroquinoline Derivatives
Catalytic hydrogenation is a fundamental and widely employed method for the synthesis of 1,2,3,4-tetrahydroquinolines from their aromatic quinoline (B57606) precursors. This approach is valued for its high atom economy and generally clean reaction profiles. The development of advanced catalysts and protocols has enabled remarkable control over selectivity, including the challenging task of stereoselective synthesis.
The hydrogenation of quinoline and its substituted derivatives to form 1,2,3,4-tetrahydroquinolines is a well-established transformation. researchgate.netorganic-chemistry.org The reaction involves the reduction of the pyridine (B92270) ring within the quinoline system, a process that requires breaking its aromaticity. A variety of catalytic systems have been developed to achieve this efficiently.
Commonly used heterogeneous catalysts include platinum(IV) oxide (PtO₂), known as Adam's catalyst, and palladium on carbon (Pd/C). nih.govthieme-connect.com These catalysts are typically used with molecular hydrogen (H₂) gas, often under pressure, to facilitate the reduction. osti.gov For instance, the hydrogenation of 2-oxazolidinone-substituted quinolines using Adam's catalyst has been shown to produce 5,6,7,8-tetrahydroquinolines with good diastereoselectivity. thieme-connect.com
More recently, catalysts based on earth-abundant metals like cobalt and manganese have gained attention as cost-effective and sustainable alternatives to precious metals. researchgate.netresearchgate.net Cobalt nanoparticles supported on hydroxyapatite, for example, have demonstrated excellent activity for the hydrogenation of various N-heterocycles, including quinolines. researchgate.net Similarly, specific manganese pincer complexes can effectively catalyze the hydrogenation of quinoline using either H₂ gas at relatively low pressure (4 bar) or through transfer hydrogenation with isopropyl alcohol as the hydrogen source. nih.gov
Transfer hydrogenation offers a safer alternative to using high-pressure hydrogen gas. This technique utilizes hydrogen donor molecules like isopropanol, ammonia (B1221849) borane (B79455) (H₃N·BH₃), or organosilanes in the presence of a suitable catalyst. organic-chemistry.orgresearchgate.netnih.gov A fluorine-modified cobalt catalyst has been reported to achieve up to 99% selectivity for 1,2,3,4-tetrahydroquinolines using water as the hydrogen source under ambient conditions. researchgate.net The choice of catalyst and hydrogen source is critical for controlling chemoselectivity, particularly to avoid over-reduction of the carbocyclic ring or reduction of other functional groups on the molecule. nih.gov
Table 1: Selected Catalytic Systems for Hydrogenation of Quinolines
| Catalyst | Hydrogen Source | Substrate Type | Key Findings | Reference |
|---|---|---|---|---|
| PtO₂ (Adam's catalyst) | H₂ | 2-Oxazolidinone-substituted quinolines | Yields 5,6,7,8-tetrahydroquinolines with high diastereoselectivity (up to 89:11 dr). | thieme-connect.com |
| Fluorine-modified Cobalt | H₂O | Quinolines | Produces 1,2,3,4-tetrahydroquinolines with up to 99% selectivity and 94% isolated yield at room temperature. | researchgate.net |
| Manganese PN³ Pincer Complex | H₂ or Isopropanol | Quinoline | Efficient hydrogenation under low H₂ pressure (4 bar) or via transfer hydrogenation. | nih.gov |
| Cobalt-amido Cooperative Catalyst | H₃N·BH₃ | Quinolines | Can achieve full conversion to 1,2,3,4-tetrahydroquinolines with two equivalents of the hydrogen donor. | nih.gov |
| Unsupported Nanoporous Gold (AuNPore) | Organosilane/H₂O | Quinoline derivatives | Highly efficient and regioselective hydrogenation; catalyst is reusable. | organic-chemistry.org |
For 2,4-disubstituted quinolines, hydrogenation creates two stereocenters, necessitating control over both diastereoselectivity (cis/trans) and enantioselectivity. Significant progress has been made in developing chiral catalysts that can achieve this with high precision.
Chiral cationic ruthenium(II) complexes, particularly those with η⁶-arene and N-tosylethylenediamine ligands, are highly effective for the asymmetric hydrogenation of a wide range of quinoline derivatives. acs.orgnih.gov These phosphine-free catalysts can hydrogenate 2-alkyl- and 2,3-disubstituted quinolines to the corresponding 1,2,3,4-tetrahydroquinolines with excellent enantiomeric excess (up to >99% ee) and full conversion. acs.org Mechanistic studies suggest the reaction proceeds through an ionic, stepwise H⁺/H⁻ transfer pathway. acs.orgnih.gov
Another powerful approach involves the use of metal-free catalysts. Chiral boranes, derived in situ from chiral dienes, have been successfully used for the hydrogenation of 2,4-disubstituted quinolines. bohrium.comacs.orgacs.org This method provides the corresponding cis-tetrahydroquinolines in high yields (75–98%), with excellent diastereomeric ratios (95:5 to 99:1 dr) and high enantioselectivities (86–98% ee). bohrium.comacs.org The reaction conditions, including the choice of chiral diene, solvent, and temperature, are optimized to maximize stereoselectivity. bohrium.comacs.org
Iridium complexes, when combined with chiral phosphine (B1218219) ligands like MeO-BIPHEP and an iodine additive, were among the first systems reported for the highly enantioselective hydrogenation of quinolines, achieving up to 96% ee for 2-substituted derivatives. dicp.ac.cn The development of these varied catalytic systems provides a versatile toolkit for accessing optically active tetrahydroquinoline structures.
Table 2: Enantioselective Hydrogenation of Disubstituted Quinolines
| Catalyst System | Substrate Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Chiral Borane / Chiral Diene | 2,4-Disubstituted Quinolines | 75-98% | 95:5 - 99:1 | 86-98% | bohrium.comacs.org |
| Chiral Cationic Ru(II) Complexes | 2-Substituted Quinolines | Full Conversion | - | up to >99% | acs.org |
| [Ir(COD)Cl]₂ / MeO-BIPHEP / I₂ | 2-Substituted Quinolines | - | - | up to 96% | dicp.ac.cn |
| Chiral Borane / Chiral Diene | 2,3-Disubstituted Quinolines | 74-99% | >95:5 - 99:1 | 45-80% | bohrium.com |
Domino and Cascade Reaction Sequences for Tetrahydroquinoline Synthesis
Domino and cascade reactions offer an elegant and efficient strategy for synthesizing complex molecules like tetrahydroquinolines from simple precursors in a single operation. nih.gov These sequences, where intermediates are not isolated, improve atom economy and reduce waste, aligning with the principles of green chemistry. nih.gov
Domino reductive amination provides a powerful route to the tetrahydroquinoline core. A common strategy involves the catalytic hydrogenation of a substrate containing both a nitro group and a carbonyl or a group that can be converted to a carbonyl. nih.govresearchgate.net For example, 2-nitroarylketones can be converted to tetrahydroquinolines under hydrogenation conditions with a Pd/C catalyst. nih.gov The sequence is initiated by the reduction of the nitro group to an aniline (B41778), which then undergoes intramolecular condensation with the ketone to form a cyclic imine or enamine, followed by a final reduction step to yield the tetrahydroquinoline. nih.govresearchgate.net
This approach has been used to achieve high diastereoselectivity. A synthesis of methyl 1-methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylates was developed starting from methyl (2-nitrophenyl)acetate. nih.gov The final hydrogenation step triggers a tandem sequence of nitro reduction, intramolecular condensation, and imine reduction, producing the product as a single diastereomer with the C-2 alkyl group cis to the C-4 ester. nih.govresearchgate.net
The Povarov reaction is a versatile and powerful method for synthesizing tetrahydroquinolines, typically through a formal [4+2] cycloaddition. bohrium.comthieme-connect.comsci-rad.com In its most common multicomponent format, it involves the reaction of an aniline, an aldehyde, and an activated alkene, catalyzed by a Lewis or Brønsted acid. bohrium.comresearchgate.neteurekaselect.com This process allows for the creation of three new bonds and up to three stereocenters in a single step. researchgate.neteurekaselect.com
Two primary mechanisms are proposed for the Povarov reaction: a concerted aza-Diels-Alder cycloaddition and, more commonly accepted, a stepwise ionic pathway. bohrium.com The ionic mechanism begins with the acid-catalyzed formation of an imine from the aniline and aldehyde. The imine is then activated by the acid catalyst and undergoes an electrophilic attack by the alkene, followed by an intramolecular Friedel-Crafts-type cyclization to close the ring and form the tetrahydroquinoline product. researchgate.net
The scope of the Povarov reaction is broad, with numerous variants developed to access diverse tetrahydroquinoline structures. bohrium.com For instance, using an aniline, an aromatic aldehyde, and an electron-rich alkene like a vinyl ether can produce 2,4-disubstituted tetrahydroquinolines. sci-rad.com The choice of catalyst, such as AlCl₃ or Cu(OTf)₂, can influence the reaction rate and yield. sci-rad.com One-pot, three-component versions are often more efficient in terms of yield compared to multi-step procedures where the imine is pre-formed. sci-rad.combohrium.com
The integration of multiple synthetic steps into a single, one-pot sequence is a hallmark of modern organic synthesis, enabling the construction of complex molecular architectures from simple starting materials. rsc.orgrsc.org These tandem or cascade reactions are highly sought after for their efficiency and sustainability. rsc.orgosti.gov
One such example is the synthesis of substituted tetrahydroquinolines via a tandem Claisen-Schmidt condensation and reductive intramolecular cyclization. rsc.org Using a bifunctional catalyst like palladium nanoparticles supported on a metal-organic framework (Pd@UiO-66), 2-nitrobenzaldehyde (B1664092) and acetophenone (B1666503) can be converted into 2-phenyl-1,2,3,4-tetrahydroquinoline. osti.govosti.gov The reaction first involves the base-catalyzed condensation to form an o-nitrochalcone (B14147340) intermediate, which then undergoes a Pd-catalyzed reductive cyclization in the presence of hydrogen. osti.gov Operando NMR spectroscopy has been used to identify reactive intermediates in such complex reaction networks, providing crucial mechanistic insights. osti.govrsc.org
Other integrated sequences include a domino reductive amination-S N Ar (nucleophilic aromatic substitution) process and metal-catalyzed oxidative cyclizations of amino alcohols. nih.gov These methods demonstrate the power of designing reaction cascades where the product of one step becomes the substrate for the next in the same reaction vessel, leading to a highly streamlined synthesis of the target tetrahydroquinoline framework.
Cyclization Reactions for Tetrahydroquinoline Ring Formation
The formation of the core tetrahydroquinoline ring is most commonly achieved through cyclization reactions, where a pre-functionalized acyclic precursor is induced to form the heterocyclic structure. These methods vary widely in their approach, from reductive processes to electrophilic aromatic substitutions and acid-catalyzed ring closures.
Reductive cyclization represents a powerful domino strategy for synthesizing tetrahydroquinolines from readily available starting materials. A prominent approach involves the in situ generation of an amine from a nitro-group precursor, which then undergoes an intramolecular cyclization.
One effective method begins with the catalytic reduction of a nitro group on an aromatic ring, such as in 2-nitroarylketones. nih.gov Using a catalyst like 5% Palladium on carbon (Pd/C) under a hydrogen atmosphere, the nitro group is reduced to an aniline. nih.gov This is immediately followed by the formation of a cyclic imine intermediate, which is subsequently reduced under the same hydrogenation conditions to yield the final tetrahydroquinoline product in high yields (93-98%). nih.gov This reduction-reductive amination sequence is a highly efficient one-pot process. nih.gov
Similarly, 2'-nitrochalcones can be converted to 2-aryl-1,2,3,4-tetrahydroquinolines via reductive cyclization. nih.gov The reaction conditions are crucial; solvents like dichloromethane (B109758) have been found to afford the best selectivity and yields, which can range from 65% to 90%. nih.gov A critical aspect of this transformation is the rapid reduction of the chalcone's side-chain double bond in conjunction with the nitro group to prevent the formation of quinoline by-products. nih.gov Another variation uses formic acid with acetic anhydride (B1165640) as a carbon monoxide surrogate in a palladium-catalyzed reaction, which effectively cyclizes 2'-nitrochalcones to form 4-quinolones. mdpi.com While the primary product is the quinolone, this highlights the versatility of reductive cyclization pathways starting from nitrochalcones. mdpi.com
These domino reactions are advantageous for their efficiency, allowing multiple transformations in a single operation without isolating intermediates, which aligns with the principles of green chemistry. nih.gov
Table 1: Examples of Reductive Cyclization for Tetrahydroquinoline Synthesis
| Starting Material | Catalyst/Reagents | Solvent | Product Type | Yield | Reference |
| 2-Nitroarylketones | 5% Pd/C, H₂ | - | 2-Substituted Tetrahydroquinolines | 93-98% | nih.gov |
| 2-Nitrochalcones | Catalytic Hydrogenation | Dichloromethane | 2-Aryl-1,2,3,4-tetrahydroquinolines | 65-90% | nih.gov |
| 2'-Nitrochalcone | HCOOH/Ac₂O, Pd(CH₃CN)₂Cl₂ | DMF | 2-Phenylquinolin-4(1H)-one | up to 93% | mdpi.com |
Intramolecular electrophilic aromatic substitution, particularly the Friedel-Crafts reaction, is a fundamental method for forming carbon-carbon bonds and constructing cyclic systems. In the synthesis of tetrahydroquinolines, this pathway involves generating an electrophilic center on a side chain attached to an aniline derivative, which then attacks the electron-rich aromatic ring to close the six-membered heterocycle.
A notable application of this strategy is the synthesis of 4-substituted tetrahydroisoquinolines (a structural isomer of tetrahydroquinolines) from aziridinium (B1262131) ions, which provides a clear model for the tetrahydroquinoline system. nih.gov In this approach, enantiomerically enriched β-haloamines are used as precursors to generate reactive aziridinium ions in situ with a Lewis acid. nih.gov The N-aryl substituent on the aziridinium ion then acts as the nucleophile in an intramolecular Friedel-Crafts reaction, leading to the formation of the tetrahydroisoquinoline ring with high regio- and stereoselectivity. nih.gov
Acid catalysis is widely employed to facilitate the cyclization step in tetrahydroquinoline synthesis by activating substrates towards ring closure. Both Brønsted and Lewis acids are effective, often enabling reactions under mild conditions.
Chiral phosphoric acids, a type of Brønsted acid, have emerged as powerful catalysts for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org One such protocol involves the cyclization of 2-aminochalcones. The chiral phosphoric acid catalyzes a dehydrative cyclization, followed by an asymmetric reduction with a Hantzsch ester, to afford 2-substituted tetrahydroquinolines in excellent yields and high enantioselectivities. organic-chemistry.org
Lewis acids are also frequently used. For instance, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) can catalyze an intramolecular [4+2] cycloaddition of aza-o-quinone methides that are generated in situ. researchgate.net This method provides stereoselective access to complex fused tetrahydroquinoline systems in excellent yields. researchgate.net The reaction mechanism involves the Lewis acid activating the precursor for the generation of the reactive aza-o-quinone methide, which then undergoes cyclization. researchgate.net
Table 2: Acid-Catalyzed Cyclization Methods for Tetrahydroquinoline Synthesis
| Precursor Type | Acid Catalyst | Key Transformation | Product | Yield/Enantioselectivity | Reference |
| 2-Aminochalcones | Chiral Phosphoric Acid | Dehydrative Cyclization / Asymmetric Reduction | 2-Substituted Tetrahydroquinolines | Excellent Yields & Enantioselectivities | organic-chemistry.org |
| N-Aryl Propargylamines | Gold Catalyst (Lewis Acid) | Intramolecular Hydroarylation / Transfer Hydrogenation | Tetrahydroquinolines | Good Yields | organic-chemistry.org |
| In situ Aza-Quinone Methides | TMSOTf (Lewis Acid) | Intramolecular [4+2] Cycloaddition | Fused Tetrahydroquinolines | Excellent Yields & Diastereoselectivity | researchgate.net |
Multicomponent Reaction (MCR) Methodologies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. The Povarov reaction, a formal aza-Diels-Alder [4+2] cycloaddition, is a prominent MCR for constructing 2,4-disubstituted tetrahydroquinolines. researchgate.net
In a typical Povarov reaction, an aniline, an aldehyde, and an activated alkene or alkyne are reacted together. organic-chemistry.org The reaction is often catalyzed by a Brønsted or Lewis acid. organic-chemistry.orgresearchgate.net For instance, a three-component reaction between an aldehyde, an aniline, and benzyl (B1604629) N-vinylcarbamate in the presence of a catalytic amount of a chiral phosphoric acid can afford cis-2,4-disubstituted tetrahydroquinolines in good yields with excellent enantiomeric excesses. organic-chemistry.org This approach allows for significant structural diversity by simply varying the three starting components. rsc.org Mechanochemical conditions, such as ball milling, have also been successfully applied to the Povarov reaction, offering a solvent-minimized, green alternative for the synthesis of highly functionalized tetrahydroquinolines. researchgate.net
Another relevant MCR is the Mannich reaction. N-Mannich bases of tetrahydroquinoline have been prepared via a one-pot, three-component condensation of tetrahydroquinoline, formaldehyde, and various secondary amines under reflux with a catalytic amount of HCl. nih.gov This reaction proceeds through the formation of a Schiff base which then acts as an electrophile for the nucleophilic tetrahydroquinoline. nih.gov
Table 3: Multicomponent Reactions for Tetrahydroquinoline Synthesis
| Reaction Name | Components | Catalyst/Conditions | Product | Reference |
| Povarov Reaction | Aldehyde, Aniline, Benzyl N-vinylcarbamate | Chiral Phosphoric Acid | cis-2,4-Disubstituted Tetrahydroquinolines | organic-chemistry.org |
| Povarov Reaction | Aromatic Amine, Glyoxal Derivative, α,β-Unsaturated Dimethylhydrazone | p-TsOH, Ball Milling | 2,4,4-Trisubstituted Tetrahydroquinolines | researchgate.net |
| Mannich Reaction | Tetrahydroquinoline, Formaldehyde, Secondary Amine | HCl, Ethanol (B145695), Reflux | N-Mannich base of Tetrahydroquinoline | nih.gov |
Electrochemical Synthetic Approaches for Tetrahydroquinoline Derivatives
Electrochemical synthesis offers a green and sustainable alternative to conventional methods by using electricity as a "traceless" oxidant or reductant, thereby minimizing chemical waste. This approach has been successfully applied to the synthesis and modification of tetrahydroquinoline derivatives.
A novel electrochemical method has been developed for the direct oxidative C-N coupling of tetrahydroquinolines with azoles. rsc.org This reaction proceeds under mild conditions using 2,2,6,6-tetramethylpiperidinooxy (TEMPO) as a redox mediator and sodium iodide (NaI) as both an electrolyte and an iodine mediator. rsc.org This process exhibits good functional group tolerance and high atom economy, producing dihydroquinoline derivatives in moderate to excellent yields. rsc.org
Furthermore, electrochemical methods can achieve selective oxidation of the tetrahydroquinoline core itself. An environmentally friendly electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones has been reported. rsc.org This reaction uses electricity as the oxidant, molecular oxygen (O₂) as a "green" oxygen source, and TEMPO as a redox mediator. rsc.org The high selectivity and good functional group tolerance of this method make it a valuable tool for the late-stage functionalization of the tetrahydroquinoline scaffold. rsc.org
Photoinduced Cycloaddition Reactions in Tetrahydroquinoline Synthesis
Photochemical reactions, which use light to access excited states of molecules, enable unique transformations that are often difficult or impossible to achieve under thermal conditions. Photoinduced cycloadditions have emerged as a powerful strategy for the rapid construction of complex molecular architectures, including the tetrahydroquinoline ring system. nih.gov
A facile synthesis of 1,2,3,4-tetrahydroquinolines can be achieved through a photoinduced formal [4+2] cycloaddition. researchgate.net One such method involves the reaction of acyclic α,β-unsaturated amides and imides with N,N-dialkylanilines under visible-light irradiation. researchgate.net This reaction is promoted by a cooperative system consisting of an Iridium(III) complex photosensitizer, a thiourea, and an oxidant, and it allows for the synthesis of a wide variety of tetrahydroquinolines with excellent control over diastereoselectivity (>99:1). researchgate.net
Another strategy involves the intermolecular para-cycloaddition of bicyclic azaarenes, like quinolines, with various alkenes. nih.gov This reaction is initiated by energy transfer (EnT) under photochemical conditions and displays good selectivity toward the formation of a single isomer, affording valuable functionalized aromatic heterocycles. nih.gov These light-driven cycloadditions are powerful because they can convert simple, planar aromatic compounds into complex three-dimensional structures in an atom-economical fashion. nih.govresearchgate.net
Strategies for Constructing Spirocyclic Tetrahydroquinolines at the 4-Position
The construction of spirocyclic scaffolds at the 4-position of the tetrahydroquinoline nucleus represents a significant challenge in synthetic organic chemistry, primarily due to the steric hindrance associated with the formation of a quaternary chiral center. rsc.org Nevertheless, the unique three-dimensional architecture and potential pharmacological significance of these spiro-compounds have driven the development of several innovative synthetic strategies. These methods range from multi-step sequences to highly efficient one-pot and catalytic cascade reactions.
A multi-step approach has been developed for the synthesis of tetrahydroquinolines bearing a spirocyclic ring at the 4-position. elsevierpure.com This five-step sequence commences with a Knoevenagel condensation of cyclic ketones with Meldrum's acid, followed by a Michael addition of an aryl Grignard reagent. The subsequent steps involve an intramolecular Friedel–Crafts acylation, condensation with hydroxylamine, and a final reductive ring expansion using diisobutylaluminium hydride to furnish the desired spirocyclic tetrahydroquinoline. elsevierpure.com This methodology has proven effective for constructing a variety of spiro-fused rings, including four to eight-membered carbocycles as well as adamantane (B196018) and indane structures. elsevierpure.com
More recently, cascade reactions have emerged as a powerful tool for the efficient assembly of complex molecular architectures from simple starting materials in a single operation. An environmentally benign, catalyst-free, and additive-free cascade redox process has been reported for the construction of spirocyclic tetrahydroquinolines. researchgate.net This transformation proceeds through a sequence of SNAr/Knoevenagel condensation/ rsc.orgresearchgate.net-hydride transfer/cyclization. researchgate.net
Another prominent strategy involves the [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes. frontiersin.orgnih.gov This reaction provides highly diastereoselective access to functionalized tetrahydroquinoline derivatives that can be further elaborated into spirocyclic systems. frontiersin.orgnih.gov
A highly diastereoselective one-pot method for synthesizing novel spiro-tetrahydroquinoline derivatives has been achieved through the reaction of chalcone (B49325) derivatives with 2-arylidene-1,3-indandiones. nih.gov The proposed mechanism involves an initial aza-Michael addition of the deprotonated chalcone derivative to the 2-arylidene-1,3-indandione, followed by an intramolecular Michael addition and subsequent protonation and enolization to yield the spiro-tetrahydroquinoline product. nih.gov The reaction demonstrates good to excellent yields with a variety of substituted starting materials. nih.gov
The scope of this reaction was investigated with various substituted chalcones and 2-arylidene-1,3-indandiones, with the results summarized in the table below.
| Entry | R¹ Substituent | R² Substituent | Yield (%) |
| 1 | H | H | 85 |
| 2 | H | o-Br | 71 |
| 3 | H | m-Br | 83 |
| 4 | H | p-Br | 83 |
| 5 | p-Me | H | 88 |
| 6 | p-OMe | H | 90 |
| 7 | p-F | H | 84 |
| 8 | p-Cl | H | 82 |
| 9 | p-Br | H | 80 |
Data sourced from a study on the one-pot synthesis of spiro-tetrahydroquinoline derivatives. nih.gov
Asymmetric catalysis has also been successfully applied to the enantioselective construction of spiro-tetrahydroquinoline scaffolds. One such approach utilizes a catalytic asymmetric decarboxylative [4+2] cycloaddition of vinyl benzoxazinanones with methyleneindolinones. nih.gov This method, catalyzed by a palladium complex, produces chiral tetrahydroquinoline-based 3,3'-spirooxindoles in high yields and with excellent diastereo- and enantioselectivities. nih.gov
A notable development is the merging of spiro-tetrahydroquinoline and spiro-benzofuranone skeletons through an asymmetric catalytic cascade reaction. rsc.org This process is catalyzed by quinine-derived chiral bifunctional squaramide organocatalysts and proceeds under mild conditions to afford spiro-tetrahydroquinoline derivatives with high yields (up to 99%), excellent diastereoselectivities (up to >20:1 dr), and enantioselectivities (up to >99% ee). rsc.orgrsc.org The reaction involves α,β-unsaturated ketones and benzofuranones as starting materials. rsc.org
The following table details the optimization of the reaction conditions for this asymmetric cascade reaction.
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | I | Toluene | 25 | 92 | 10:1 | 95 |
| 2 | II | Toluene | 25 | 85 | 8:1 | 90 |
| 3 | III | Toluene | 25 | 95 | 15:1 | 97 |
| 4 | IV | Toluene | 25 | 99 | >20:1 | 99 |
| 5 | IV | CH₂Cl₂ | 25 | 96 | 18:1 | 98 |
| 6 | IV | THF | 25 | 80 | 10:1 | 92 |
| 7 | IV | Toluene | 0 | 94 | >20:1 | 99 |
| 8 | IV | Toluene | 40 | 98 | 15:1 | 96 |
Data adapted from a study on the enantioselective construction of spiro-tetrahydroquinoline scaffolds. rsc.org The specific structures of catalysts I-IV are detailed in the source publication.
Furthermore, Lewis acid catalysis has enabled the diastereoselective synthesis of 2,7-diazaspiro[4.5]decanes-1,3-diones, a class of spiro-fused succinimide-containing tetrahydroquinolines. researchgate.net This scandium triflate (Sc(OTf)₃) catalyzed, oxidant-free protocol utilizes an intramolecular hydride transfer-initiated cascade annulation of ortho-amino-benzylidene-succinimide derivatives, achieving yields between 48–98%. researchgate.net
Mechanistic Investigations and Derivatization Chemistry of 2,4 Dimethyl 1,2,3,4 Tetrahydroquinoline
Oxidative Transformation of Tetrahydroquinolines to Quinolines
The conversion of 1,2,3,4-tetrahydroquinolines (THQs) to quinolines is a fundamental oxidative aromatization reaction. researchgate.net This process is a direct method for synthesizing quinoline (B57606) derivatives with specific substitution patterns that might be challenging to achieve through conventional aromatic functionalization techniques. researchgate.net
Aerobic Dehydrogenation Catalysis
Aerobic oxidative dehydrogenation presents a green chemistry alternative by utilizing molecular oxygen, often from ambient air, as an economical and environmentally benign stoichiometric oxidant. nih.gov A variety of catalytic systems have been developed to facilitate this transformation for the broader class of tetrahydroquinolines.
Several heterogeneous catalysts have proven effective for the aerobic dehydrogenation of THQs. For instance, a cobalt oxide catalyst can be used for the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines to their corresponding quinolines in good yields under mild conditions. researchgate.net Similarly, NiMn layered hydroxide (B78521) compounds serve as efficient catalysts for the oxidative dehydrogenation of THQ derivatives using molecular oxygen under mild conditions, with studies indicating a synergistic effect between nickel and manganese. liv.ac.uk A kinetic study on the dehydrogenation of 1,2,3,4-tetrahydroquinoline (B108954) using this system determined it to be a first-order reaction. liv.ac.uk Another approach involves the use of copper-manganese (B8546573) oxide (Cu2-MnOx) catalysts, which have demonstrated high conversion and selectivity for the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline to quinoline under mild reaction conditions with air as the oxidant. pku.edu.cn
Homogeneous catalysts have also been extensively studied. A notable example is a modular o-quinone-based catalyst system. acs.orgorganic-chemistry.org The use of a [Ru(phd)3]2+ catalyst, where 'phd' is 1,10-phenanthroline-5,6-dione, in combination with a Co(salophen) cocatalyst, enables the efficient dehydrogenation of tetrahydroquinolines to quinolines using ambient air at room temperature. acs.orgorganic-chemistry.org This system showed significantly improved yields and reaction times compared to earlier catalysts. organic-chemistry.org Furthermore, visible-light-mediated photoredox dehydrogenation reactions using catalysts like Ru(bpy)32+ have been shown to smoothly oxidize 1,2,3,4-tetrahydroquinoline to quinoline. nih.gov
The table below summarizes various catalytic systems used for the aerobic dehydrogenation of tetrahydroquinolines.
| Catalyst System | Oxidant | Conditions | Key Features |
| Cobalt Oxide | Air | Mild | Heterogeneous, good yields. researchgate.net |
| NiMn Layered Hydroxides | O2 | Mild | Heterogeneous, synergistic effect between Ni and Mn. liv.ac.uk |
| Cu2-MnOx | Air | Mild, no alkali additive | Heterogeneous, high conversion and selectivity. pku.edu.cn |
| [Ru(phd)3]2+ / Co(salophen) | Air | Room Temperature | Homogeneous, high efficiency. acs.orgorganic-chemistry.org |
| Ru(bpy)32+ | Air | Visible light, ambient temp. | Photoredox catalysis. nih.gov |
| Co@NCNTs-800 | O2 | Methanol, K2CO3 | Cobalt nanoparticles in N-doped carbon nanotubes. researchgate.net |
Enzymatic Oxidation Pathways
Biocatalytic methods offer an alternative for the oxidation of tetrahydroquinolines. Enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been investigated for these transformations. researchgate.net Specifically, whole cells and purified monoamine oxidase (MAO-N) enzymes can effectively catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines into their corresponding aromatic quinoline derivatives. researchgate.net Another enzymatic approach involves laccase, which has been shown to oxidize phenolic tetrahydroisoquinoline-1-carboxylic acids, a related class of compounds. rsc.org
Hydrogenation and Reduction Chemistry of the Tetrahydroquinoline Core
The reduction of quinolines to 1,2,3,4-tetrahydroquinolines is a common synthetic transformation. This can be achieved through catalytic hydrogenation using various metal catalysts. For example, a carbon-supported platinum catalyst (Pt/C) is effective for the hydrogenation of quinoline under hydrogen pressure. researchgate.net The choice of catalyst can be crucial; for instance, in the hydrogenation of certain quinoline derivatives, a 5% Pt/C catalyst favored the formation of the tetrahydroquinoline, whereas a 5% Pd/C catalyst led to different products. nih.gov
Alternative reduction methods that avoid high-pressure hydrogen gas have also been developed. A ligand- and base-free silver-catalyzed reduction of quinolines provides a route to 1,2,3,4-tetrahydroquinoline derivatives at room temperature, with Ag-H identified as the effective reducing species. organic-chemistry.org Another metal-free approach uses B(C6F5)3 to catalyze the reduction of substituted quinolines with hydrosilanes. organic-chemistry.org
The table below details different methods for the reduction of the quinoline core.
| Reagent/Catalyst | Reducing Agent | Key Features |
| Pt/C | H2 | Effective for hydrogenation of quinoline. researchgate.net |
| 5% Pt/C | H2 | Selective for tetrahydroquinoline formation in specific substrates. nih.gov |
| Silver Catalyst | Ag-H | Ligand- and base-free, room temperature. organic-chemistry.org |
| B(C6F5)3 | Hydrosilanes | Metal-free hydrogenation. organic-chemistry.org |
| Chiral Phosphoric Acid | Hantzsch Ester | Asymmetric reduction of 2-aminochalcones to form tetrahydroquinolines. organic-chemistry.org |
Nucleophilic and Electrophilic Substitution Reactions on the Tetrahydroquinoline Skeleton
The tetrahydroquinoline scaffold can undergo both nucleophilic and electrophilic substitution reactions, allowing for the introduction of various functional groups.
Nucleophilic substitution reactions often target the aromatic ring, particularly when activated by appropriate leaving groups. For example, studies on 4-chloro-8-methylquinolin-2(1H)-one, a related quinoline derivative, have shown that the 4-chloro group can be displaced by various nucleophiles to introduce sulfanyl, hydrazino, azido, and amino groups. mdpi.com
Electrophilic substitution reactions can occur on the aromatic portion of the tetrahydroquinoline ring. The specific position of substitution is influenced by the directing effects of the fused heterocyclic ring and any existing substituents.
Regioselective Functionalization and Derivatization Strategies
Regioselective functionalization allows for the precise modification of the 2,4-dimethyl-1,2,3,4-tetrahydroquinoline molecule at specific positions. This control is crucial for synthesizing derivatives with desired properties.
One strategy for derivatization involves reactions at the nitrogen atom of the tetrahydroquinoline ring. For instance, N-substituted tetrahydroquinolines can be prepared via reductive alkylation, where a boronic acid catalyzes the tandem reduction of a quinoline followed by reaction with a carbonyl compound in the presence of a Hantzsch ester. organic-chemistry.org Another method involves the derivatization of the secondary amine with reagents like (–)-(1R)-menthyl chloroformate to form diastereomeric carbamates, which can be useful for analytical purposes such as determining enantiomeric composition. scirp.org
Functionalization of the aromatic ring can be achieved through methods like directed lithiation, which has been used for the synthesis of various substituted 1,2,3,4-tetrahydroquinolines. chemrxiv.org More advanced techniques, such as dearomative hydroboration, allow for the regioselective introduction of boron onto the benzene (B151609) ring of quinolines, creating versatile organoboron intermediates that can be further functionalized. nih.gov
Ring-Opening and Ring-Expansion Transformations
The tetrahydroquinoline ring system can undergo transformations that alter its fundamental structure, such as ring-opening or ring-expansion reactions. A ring-expanding reaction has been reported that converts substituted tetrahydroquinolines into doubly benzo-fused medium-ring lactams of 10 or 11 members. researchgate.net Another example involves the reaction of N-indanyl(methoxy)amines with organometallic reagents, leading to a ring-expanded imide intermediate that can then be converted to a 2-substituted tetrahydroquinoline. nih.gov Research on related heterocyclic systems has also demonstrated the ring expansion of a seven-membered hexahydroazepine ring to a nine-membered azonine (B14745161) ring. nih.gov
Rearrangement Reactions (e.g., Aza-Cope rearrangement)
One documented instance of a rearrangement involving a structurally similar compound is the titanium dioxide (TiO₂) catalyzed reaction between 3-methylaniline and acetaldehyde (B116499) in ethanol (B145695). This process yields 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline. nih.gov The proposed mechanism involves the formation of an imine from 3-methylaniline and acetaldehyde, followed by the addition of ethyl vinyl ether, which is generated in situ from the ethanol solvent. This reaction highlights a pathway to substituted tetrahydroquinolines, although it does not proceed via a classical aza-Cope mechanism.
The study of rearrangement reactions in substituted tetrahydroquinolines remains an active area of research, with potential applications in the synthesis of novel bioactive molecules. For example, rearrangements of N-arylazetidin-2-ones promoted by triflic acid have been used to synthesize 2,3-dihydro-4(1H)-quinolinones. nih.gov
Due to the lack of specific experimental data for the aza-Cope rearrangement of this compound, a data table of research findings cannot be provided at this time. Further research in this specific area would be necessary to elucidate the mechanistic pathways and potential synthetic utility of such a rearrangement.
Elucidation of Structural Features Through Advanced Spectroscopic and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electron density around the proton and the presence of nearby functional groups. For the protons on the aromatic ring, their chemical shifts and coupling patterns are indicative of their relative positions. The protons on the saturated heterocyclic ring exhibit more complex splitting patterns due to their diastereotopic nature. The methyl groups at the C2 and C4 positions would appear as doublets, coupling with the adjacent methine protons. The N-H proton typically appears as a broad singlet.
Interactive Table: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 7.2 | Multiplet |
| N-H | 3.5 - 4.5 | Broad Singlet |
| H-2 | 3.1 - 3.5 | Multiplet |
| H-3 | 1.5 - 2.0 | Multiplet |
| H-4 | 2.8 - 3.2 | Multiplet |
| C2-CH₃ | 1.2 - 1.4 | Doublet |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are found in the downfield region (typically 110-150 ppm), while the carbons of the saturated heterocyclic ring and the methyl groups appear in the upfield region. The chemical shifts of C2 and C4 are influenced by the nitrogen atom and the methyl substituents.
Interactive Table: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Quaternary Carbons | 140 - 150 |
| Aromatic CH Carbons | 110 - 130 |
| C2 | 50 - 60 |
| C3 | 30 - 40 |
| C4 | 35 - 45 |
| C2-CH₃ | 20 - 25 |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, for instance, showing correlations between the H-2 proton and the H-3 protons, as well as the H-3 protons and the H-4 proton. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. For example, the signal for the C2-CH₃ protons would show a cross-peak with the signal for the C2-CH₃ carbon.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be observed for the N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring appear around 3000-3100 cm⁻¹, while those of the saturated aliphatic parts are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation pattern provides valuable information about the structure of the molecule. A prominent fragmentation pathway for methyl-substituted tetrahydroquinolines is the loss of a methyl group (CH₃), resulting in a significant peak at M-15. cdnsciencepub.com This is particularly true for substitution at the 2- and 4-positions. cdnsciencepub.com The loss of an ethyl group (M-29) is a characteristic fragmentation for 3-methyltetrahydroquinolines. cdnsciencepub.com Therefore, for this compound, a base peak at M-15 would be expected due to the formation of a stable ion. cdnsciencepub.com
Interactive Table: Expected Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Mass-to-Charge Ratio (m/z) | Description |
|---|---|---|
| [M]⁺ | 161 | Molecular Ion |
| [M-15]⁺ | 146 | Loss of a methyl group |
Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional architecture of a molecule in its solid, crystalline state. This powerful analytical technique provides unequivocal data on bond lengths, bond angles, and the specific conformation that the molecule adopts. Furthermore, it reveals how individual molecules are arranged relative to one another within the crystal lattice, including any intermolecular interactions such as hydrogen bonding.
For this compound, a single-crystal X-ray diffraction analysis would yield critical insights into its stereochemistry. It would precisely determine the spatial arrangement of the two methyl groups on the heterocyclic ring, confirming the cis or trans relationship between them. The analysis would also characterize the puckering of the saturated portion of the ring system. While specific crystallographic data for the parent this compound is not readily found in the searched literature, analysis of related tetrahydroisoquinoline structures demonstrates the power of this technique. For instance, a study on 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline chloride successfully identified the formation of two enantiomers (RR and SS) packed within a single crystal. nih.gov This study highlights how X-ray diffraction can resolve complex stereochemical questions. nih.gov
To illustrate the nature of the data obtained from such an analysis, a hypothetical table of crystallographic parameters for this compound is provided below.
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The crystal lattice system describing the shape of the unit cell. |
| Space Group | P2₁/c | The set of symmetry operations describing the unit cell. |
| a (Å) | 10.35 | Length of the 'a' axis of the unit cell. |
| b (Å) | 5.68 | Length of the 'b' axis of the unit cell. |
| c (Å) | 17.92 | Length of the 'c' axis of the unit cell. |
| **β (°) ** | 104.8 | The angle of the 'β' axis of the unit cell. |
| **Volume (ų) ** | 1017.4 | The total volume of one unit cell. |
| Z | 4 | The number of molecules per unit cell. |
Chromatographic Methods for Purity Assessment and Separation
Chromatography encompasses a suite of laboratory techniques used to separate the components of a mixture. For the synthesis and analysis of this compound, these methods are essential for isolating the final product from unreacted starting materials or byproducts and for determining its purity. mdpi.com The two most common methods are gas chromatography (GC) and high-performance liquid chromatography (HPLC). bitesizebio.com
Gas Chromatography (GC)
GC is highly effective for the analysis of volatile and thermally stable compounds. bitesizebio.com this compound, being a relatively small molecule, is amenable to GC analysis. In this technique, the sample is vaporized and travels through a long, narrow column carried by an inert gas (the mobile phase). Separation is achieved based on the compound's boiling point and its interactions with the stationary phase lining the column. The time it takes for the compound to exit the column, its retention time, is a key identifier. GC is particularly useful for separating diastereomers, such as the cis and trans isomers of this compound. researchgate.net
Interactive Table: Typical GC Parameters for Tetrahydroquinoline Analysis
| Parameter | Example Condition | Purpose |
|---|---|---|
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) researchgate.net | A common, non-polar column suitable for a wide range of analyses. |
| Carrier Gas | Helium or Nitrogen researchgate.net | The inert gas that moves the sample through the column. |
| Inlet Temperature | 250 °C | Ensures the sample is vaporized upon injection. |
| Detector | Flame Ionization Detector (FID) researchgate.net | A common, sensitive detector for organic compounds. |
| Oven Program | 100 °C, ramp to 250 °C at 10 °C/min | A temperature gradient to ensure separation of compounds with different boiling points. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their distribution between a solid stationary phase (packed into a column) and a liquid mobile phase. bitesizebio.com It is especially useful for compounds that are not volatile or may decompose at high temperatures. bitesizebio.com For this compound, reversed-phase HPLC is a common approach, where the stationary phase is non-polar (like C18) and the mobile phase is a polar solvent mixture, often acetonitrile (B52724) and water. mdpi.comsielc.com By adjusting the composition of the mobile phase, a high degree of separation can be achieved. Chiral HPLC methods, using specialized columns, can even be used to separate enantiomers of tetrahydroquinoline derivatives. nih.govrsc.org
Interactive Table: Illustrative HPLC Method for Tetrahydroquinoline Analysis
| Parameter | Example Condition | Purpose |
|---|---|---|
| Column | C18 (Reversed-Phase), 5 µm, 4.6 x 150 mm researchgate.net | A standard column for separating moderately polar to non-polar compounds. |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid sielc.com | The liquid that carries the sample through the column; the gradient changes to elute different components. |
| Flow Rate | 1.0 mL/min rsc.org | Controls the speed of the mobile phase. |
| Detection | UV at 254 nm | The aromatic ring in the molecule absorbs UV light, allowing for detection. |
| Column Temperature | 30 °C nih.gov | Maintained at a constant temperature to ensure reproducible results. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(1-Chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
| Acetonitrile |
| Formic Acid |
| Helium |
Theoretical and Computational Chemistry Approaches in 2,4 Dimethyl 1,2,3,4 Tetrahydroquinoline Research
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules, providing a balance between accuracy and computational cost. scirp.org DFT studies on the parent quinoline (B57606) scaffold and its derivatives are common for determining optimized geometry, vibrational frequencies, and electronic properties. scirp.orgscirp.org
A key aspect of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgrsc.org A smaller energy gap suggests higher reactivity and that the molecule can be more easily "activated" to participate in chemical reactions. rsc.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and have lower reactivity. rsc.org
Electrophilicity (ω): An index that measures the propensity of a species to accept electrons.
While specific DFT studies exclusively on 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline are not extensively documented in dedicated publications, the principles are well-established from research on closely related structures like quinoline and other tetrahydroquinoline derivatives. scirp.orgrsc.orgmdpi.com For instance, DFT calculations on the parent quinoline molecule show a HOMO-LUMO energy gap of approximately 4.83 eV, indicating significant stability. scirp.org Studies on various substituted quinoline derivatives demonstrate how different functional groups can tune this energy gap and, consequently, the molecule's reactivity. rsc.org
Table 1: Representative Quantum Chemical Parameters for Quinoline Scaffold (Note: Data is for the parent quinoline compound as a reference for the tetrahydroquinoline core structure.)
| Parameter | Value (eV) | Reference |
| HOMO Energy | -6.646 | scirp.org |
| LUMO Energy | -1.816 | scirp.org |
| Energy Gap (ΔE) | 4.83 | scirp.org |
Quantum mechanical calculations are invaluable for mapping out reaction mechanisms. By calculating the potential energy surface of a reaction, chemists can identify the structures of reactants, products, and, most importantly, the high-energy transition states that connect them. This analysis helps elucidate the most likely pathway for a reaction and predict its feasibility.
For tetrahydroquinolines, this approach can be used to understand various chemical transformations. For example, theoretical studies on the nitration of N-protected tetrahydroquinoline have been performed using DFT (B3LYP/6-31++G**) to optimize the σ-complexes of different nitro isomers. nih.gov Such calculations help explain the regioselectivity observed in experimental results by comparing the energies of the different possible transition states leading to substitution at various positions on the aromatic ring. nih.gov While specific transition state analyses for reactions involving this compound are not prominent in the literature, the methodology is directly applicable to predict outcomes of reactions like electrophilic substitution or oxidation. researchgate.net
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation extend beyond static electronic structure to explore the dynamic behavior of molecules and their interactions with other systems, which is particularly crucial in medicinal chemistry.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery for screening virtual libraries of compounds against a biological target and for understanding the structural basis of a ligand's activity.
Derivatives of the tetrahydroquinoline scaffold have been the subject of numerous docking studies to evaluate their potential as therapeutic agents. For example, various tetrahydroquinoline derivatives have been docked into the active sites of targets like:
Lysine-specific demethylase 1 (LSD1): An important target for anticancer drugs. nih.govnih.gov
DNA: To investigate potential DNA-binding interactions. eurekaselect.com
mTOR: A key protein in cell growth and proliferation, targeted in cancer therapy. nih.govpreprints.org
Ecdysone receptors (EcR): In the context of developing mosquito-specific agonists. nih.gov
In these studies, a high docking score (typically a large negative value in kcal/mol) suggests a strong binding affinity. The analysis also reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov For instance, in a study of tetrahydroquinoline derivatives targeting LSD1, newly designed compounds showed higher docking scores than the template molecule, indicating potentially improved binding. nih.govmdpi.com
Table 2: Example of Molecular Docking Targets for Tetrahydroquinoline Derivatives (Note: This table presents targets studied for the general tetrahydroquinoline scaffold to illustrate the application of the technique.)
| Target Protein | PDB ID | Application | Reference(s) |
| Lysine-specific demethylase 1 (LSD1) | - | Anticancer | nih.govnih.govnih.gov |
| B-DNA | 1BNA | DNA Intercalation/Binding | eurekaselect.com |
| E. coli DNA gyrase B | 4KFG | Antibacterial | nih.gov |
| mTOR | - | Anticancer | nih.govpreprints.org |
MD simulations have been applied to tetrahydroquinoline derivatives to validate docking results and assess the stability of their complexes with biological targets. nih.govnih.govnih.gov For example, 100-nanosecond MD simulations were performed on tetrahydroquinoline derivatives complexed with the anticancer target LSD1. nih.gov The results helped confirm that the designed compounds formed stable complexes within the protein's binding site, reinforcing the predictions made by molecular docking. nih.gov Such simulations are crucial for ensuring that a proposed binding mode is not just energetically favorable in a static sense but is also stable in a more realistic, dynamic environment. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. mdpi.com
The tetrahydroquinoline scaffold has been extensively studied using QSAR methodologies. nih.gov In particular, three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govfrontiersin.org These methods generate 3D fields around a set of aligned molecules to quantify how steric, electrostatic, hydrophobic, and other properties influence their biological activity. frontiersin.org
A notable 3D-QSAR study was conducted on 40 tetrahydroquinoline-derivative inhibitors targeting the anticancer enzyme LSD1. nih.govmdpi.com The resulting CoMFA and CoMSIA models showed strong statistical and predictive power, which allowed researchers to generate contour maps highlighting regions where modifications to the molecular structure would likely enhance or diminish activity. nih.govnih.gov Based on these models, new derivatives were designed with predicted activities superior to the original compounds. nih.gov
Table 3: Statistical Results of a 3D-QSAR Study on Tetrahydroquinoline Derivatives as LSD1 Inhibitors
| Model | q² (Cross-validated r²) | R²pred (External validation) | Field Contributions | Reference |
| CoMFA | 0.778 | 0.709 | Steric and Electrostatic | nih.govmdpi.com |
| CoMSIA | 0.764 | 0.713 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | nih.govmdpi.com |
q² values > 0.5 and R²pred values > 0.6 are generally considered indicative of a robust and predictive model. nih.gov
These computational approaches—from quantum mechanics to molecular simulations and QSAR—form a powerful, integrated pipeline for the rational design and investigation of complex molecules like this compound and its derivatives.
Topological Descriptors in Activity Prediction
In the realm of Quantitative Structure-Activity Relationship (QSAR) studies, topological descriptors play a pivotal role. These numerical parameters are derived from the two-dimensional representation of a molecule and encode information about the size, shape, and branching of the chemical structure. For derivatives of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (B1252745), a range of topological descriptors, including 0D, 1D, and 2D descriptors, have been instrumental in developing statistically robust QSAR models. researchgate.net
A study focusing on the PPARα/γ agonistic activity of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives utilized descriptors calculated using DRAGON software to correlate the chemical structure with biological activity. researchgate.net These descriptors are categorized based on their dimensionality. For instance, 0D descriptors are related to the molecular composition (e.g., atom count), 1D descriptors are derived from the substructure list (e.g., functional groups), and 2D descriptors are calculated from the graph representation of the molecule. researchgate.net
The selection of relevant topological descriptors is a critical step in building a predictive QSAR model. Through computational procedures like combinatorial protocol-multiple linear regression (CP-MLR), statistically significant models have been established that link these descriptors to the biological actions of the titled compounds. researchgate.net These models have revealed that the mode of action for these compounds can differ depending on the specific biological target, such as hPPARα and hPPARγ transactivation profiles and PPARγ binding affinity. researchgate.net
Below is a table showcasing examples of topological descriptor classes and their relevance in QSAR studies of related heterocyclic compounds.
| Descriptor Class | Description | Relevance in Activity Prediction |
| Topological Descriptors (TOPO) | These are based on the connectivity of atoms in the molecule, reflecting its size and shape. | Correlations with TOPO descriptors can suggest that more compact structural templates may lead to better activity. researchgate.net |
| Galvez Topological Charge Indices (GVZ) | These descriptors quantify the charge distribution within the molecule based on its topology. | The involvement of GVZ descriptors can indicate the influence of charge distribution on the biological activity. researchgate.net |
| 2D Autocorrelation Descriptors (2DAUTO) | These describe how a property is distributed over the molecular structure, considering the distances between atoms. | The participation of these descriptors can highlight the importance of specific structural fragments for the compound's activity. researchgate.net |
Applicability Domain Analysis in Predictive Modeling
A crucial aspect of any QSAR model is defining its applicability domain (AD). The AD establishes the chemical space for which the model can make reliable predictions. nih.gov This is essential to ensure that the model is not used to predict the activity of compounds that are significantly different from those used in its development, as such extrapolations can be unreliable. mdpi.com The Organization for Economic Co-operation and Development (OECD) has established the definition of an AD as a fundamental principle for the validation of QSAR models. nih.gov
The primary goal of AD analysis is to assess the uncertainty in the prediction for a given molecule based on its similarity to the compounds in the training set. nih.gov For a QSAR model developed for 4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives, an AD analysis was performed to ensure the reliability of the predictions. researchgate.net This analysis confirmed that the proposed model possessed high-quality parameters with good fitting power and the ability to accurately assess external data. researchgate.net Importantly, it was found that all the compounds in the study fell within the applicability domain of the developed model, indicating that they were evaluated correctly. researchgate.net
There are several methods to define the AD of a QSAR model, which can be broadly categorized as follows:
Range-based methods: These define the AD based on the minimum and maximum values of each descriptor in the training set.
Geometric methods: These use geometric boundaries, such as convex hulls, to enclose the training set in the descriptor space. mdpi.com
Distance-based methods: These assess the similarity of a new compound to the training set compounds using various distance metrics. mdpi.com
Probability density distribution-based methods: These model the probability distribution of the training set compounds in the descriptor space. mdpi.com
A common visualization tool for the applicability domain is the Williams plot, which graphs standardized residuals versus leverage. This plot helps to identify outliers and influential chemicals in the model. researchgate.net The leverage of a compound indicates its influence on the model, with higher leverage values for compounds that are far from the centroid of the descriptor space.
Pharmacological Potential and Molecular Interaction Studies of 2,4 Dimethyl 1,2,3,4 Tetrahydroquinoline Derivatives
Inhibitory Effects on Enzyme Systems
Cytochrome P450 (CYP) Enzyme Inhibition (e.g., CYP1A2, CYP2D6)
The Cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast number of drugs, and their inhibition can lead to significant drug-drug interactions. biomolther.orgnih.gov While specific research on 2,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives is limited, studies on the broader classes of tetrahydroquinolines and their structural isomers, tetrahydroisoquinolines, provide insight into their potential for CYP inhibition.
Herbal constituents with a tetrahydroisoquinoline core, such as tetrahydropalmatine (B600727) and berberine, have demonstrated varied inhibitory potencies against different CYP enzymes. nih.gov In one in vitro study, CYP2D6 was found to be the most sensitive to inhibition by these compounds, with tetrahydropalmatine showing an IC₅₀ value of 3.04 ± 0.26 µM. nih.gov In contrast, the CYP1A2 enzyme was inhibited to a much lesser extent by all tested constituents. nih.gov This suggests that the tetrahydro- heterocyclic scaffold can interact with these metabolic enzymes, with the specific substitution pattern influencing the potency and selectivity of inhibition.
The potential for CYP inhibition is a critical factor in drug development, as significant inhibition can alter the pharmacokinetics of co-administered drugs. researchgate.net For instance, flavonoids have been extensively confirmed as inhibitors of CYP1A2. mdpi.com Given that the tetrahydroquinoline structure is a key component of many pharmacologically active molecules, understanding its interaction with CYP enzymes is crucial. While direct evidence for this compound is not prominent, the data from related structures suggest that derivatives could potentially exhibit inhibitory activity, particularly towards CYP2D6. nih.gov
Antiproliferative and Cytotoxic Activities in Cancer Research
Derivatives of the tetrahydroquinoline scaffold have shown significant promise as antiproliferative and cytotoxic agents in various cancer cell lines.
A series of novel 3,4-diaryl-1,2,3,4-tetrahydroquinolines demonstrated that incorporating an aryl group at the 4-position of the quinoline (B57606) structure significantly enhanced antiproliferative effects. nih.gov One lead compound with an unsubstituted phenyl group at this position showed potent growth inhibition in several cancer cell lines, including H460 lung carcinoma, DU145 prostate carcinoma, A-431 skin carcinoma, HT-29 colon adenocarcinoma, and MCF7 breast adenocarcinoma. nih.gov
Similarly, morpholine-substituted tetrahydroquinoline derivatives have been identified as potent and selective cytotoxic agents against lung (A549), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231) cell lines. mdpi.com One derivative, featuring two trifluoromethyl groups on a benzamide (B126) moiety, was particularly potent against A549 and MDA-MB-231 cells, with IC₅₀ values of 0.033 µM and 0.63 µM, respectively. mdpi.com Another related compound showed excellent activity against MCF-7 cells with an IC₅₀ of 0.087 µM. mdpi.com
Further studies on tetrahydroquinolinone derivatives revealed that these compounds can induce apoptosis through both intrinsic and extrinsic pathways and cause cell cycle arrest at the G2/M phase. nih.gov A series of novel tetrahydroquinolinones was also found to inhibit the growth of colorectal cancer cells by inducing massive oxidative stress, which leads to autophagy through the PI3K/AKT/mTOR signaling pathway. sciprofiles.com Additionally, a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives was tested for cytotoxic activity against a panel of human cancer cell lines, with the most active pyridine (B92270) derivative shown to affect cell cycle phases and induce mitochondrial membrane depolarization. researchgate.net
Neuropharmacological Investigations
The tetrahydroquinoline scaffold is a key feature in molecules that interact with the central nervous system.
Neuroprotective Properties
While direct studies on this compound are scarce, extensive research on the structurally related 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives highlights the neuroprotective potential of this class of compounds. rsc.orgnih.govresearchgate.net THIQ derivatives have shown promise as therapeutic agents in treating Alzheimer's disease due to their neuroprotective, anti-inflammatory, and antioxidative properties. nih.gov
For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), an endogenous brain amine, has been shown to protect dopaminergic neurons from various neurotoxins in cultured rat mesencephalic neurons. nih.gov This neuroprotective action was found to be stereoselective, with the (R)-enantiomer being more effective. nih.gov The proposed mechanism suggests that 1MeTIQ may act as an indirect antioxidant. nih.gov Other studies on hydroxy-1MeTIQ derivatives indicated they have potential for the treatment of Parkinson's disease. researchgate.net These findings suggest that the core tetrahydro- heterocyclic structure is a viable starting point for the development of neuroprotective agents.
Modulation of Neurotransmitter Systems (e.g., NMDA receptor antagonism)
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic receptor involved in excitatory neurotransmission, and its modulation is a key target for treating various neurological disorders. acs.orgnih.gov Over-activity of the NMDA receptor is implicated in conditions like epilepsy and ischemia-induced neurodegeneration. nih.gov
Research has identified dihydroquinoline derivatives as modulators of the NMDA receptor. A dihydroquinoline–pyrazoline (DQP) derivative, DQP-1105, was identified as a negative allosteric modulator (NAM) with selectivity for NMDA receptors containing GluN2C/D subunits. acs.org This compound demonstrated noncompetitive and voltage-independent antagonism. acs.org The development of subunit-selective inhibitors is a promising therapeutic strategy, and the dihydroquinoline scaffold has proven to be a valuable starting point for such endeavors. acs.org
Antimicrobial and Antifungal Efficacy
The tetrahydroquinoline scaffold has also been explored for its effectiveness against microbial and fungal pathogens. Various derivatives have demonstrated significant activity, indicating their potential as lead compounds for new antimicrobial agents.
Novel 1,2,4-triazolium derivatives have been synthesized and tested against a range of bacteria and fungi. nih.gov The antimicrobial activity of these compounds was found to be dependent on the type of substituent and the length of the alkyl chain. nih.gov Specifically, certain dodecyl-substituted triazolium bromides were highly potent against all tested strains, with MIC values ranging from 1.05 to 8.38 µM, exhibiting much stronger activity than clinical standard drugs like chloramphenicol (B1208) and fluconazole. nih.gov
In another study, a series of Schiff bases derived from a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold showed strong antifungal effects against Microsporum gypseum and potent antibacterial activity against Staphylococcus aureus. nih.gov Several of these derivatives displayed antifungal activity superior to the standard drug ketoconazole. nih.gov Furthermore, tetrazole derivatives linked to a benzimidazole (B57391) ring have also been synthesized and evaluated, showing significant efficacy against Gram-positive bacteria like Enterococcus faecalis and various Candida species. ajgreenchem.com
Antioxidant Activity and Mechanisms of Action
Derivatives of the 1,2,3,4-tetrahydroquinoline (B108954) (THQ) scaffold have demonstrated notable antioxidant properties. The core mechanism of their antioxidant action often involves the donation of a hydrogen atom from the nitrogen atom within the heterocyclic ring to neutralize free radicals. researchgate.net This activity is significantly influenced by the nature and position of substituents on the aromatic ring.
Studies have shown that the introduction of specific functional groups can enhance the antioxidant capacity of THQ derivatives. For instance, the presence of hydroxyl (–OH) or amino (–NH2) groups ortho to the heterocyclic NH group was found to increase the induction period in oxygen-absorption tests, indicating superior antioxidant activity compared to other substituted THQs. researchgate.net The antioxidant potential of these compounds is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. nih.govnih.gov In one study, a series of THQ derivatives were synthesized and tested, with some compounds exhibiting potent effects. For example, derivative SF8 showed a half-maximal inhibitory concentration (IC50) of 29.19 ± 0.25 µg/mL in a DPPH assay, which was more potent than the standards, ascorbic acid and quercetin. nih.gov
The general mechanisms by which antioxidants like THQ derivatives exert their effects include:
Free Radical Scavenging: Directly neutralizing reactive oxygen species (ROS) by donating an electron or hydrogen atom. nih.gov
Inhibition of Radical Production: Preventing the formation of free radicals. nih.gov
Chain Breaking: Interrupting the propagation of oxidative chain reactions. nih.gov
Metal Chelation: Binding to metal ions like Fe2+ and Cu+ that can catalyze oxidative reactions. researchgate.net
The antioxidant activity of these heterocyclic systems is rooted in their chemical structure, which allows for the delocalization of electrons across the aromatic system, thereby stabilizing the molecule after it has neutralized a free radical. researchgate.net
Diverse Applications of 2,4 Dimethyl 1,2,3,4 Tetrahydroquinoline in Chemical Science and Technology
Role as Key Intermediates in Complex Organic Synthesis
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline serves as a crucial building block in the synthesis of more complex organic molecules. smolecule.com The tetrahydroquinoline scaffold is a prevalent structural motif in numerous biologically active natural products and synthetic pharmaceuticals. nih.gov Consequently, the development of synthetic routes to functionalized tetrahydroquinolines is of significant interest.
The chemical reactivity of this compound is largely dictated by its nitrogen-containing heterocyclic structure. smolecule.com This allows for a variety of chemical transformations:
Cyclization Reactions: It can participate in cyclization reactions to form more intricate molecular architectures, a common strategy in synthetic organic chemistry. smolecule.com For instance, tetrahydroquinolines are key precursors in the synthesis of pteridine (B1203161) derivatives, which are of significant biological importance. researchgate.net
Substitution Reactions: The nitrogen atom can act as a nucleophile, and the aromatic ring can undergo electrophilic substitution, enabling the introduction of various functional groups at different positions. smolecule.com
Oxidation: The tetrahydroquinoline ring can be oxidized to the corresponding quinoline (B57606) derivatives.
A notable application of tetrahydroquinoline derivatives is in the synthesis of pteridines, a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. researchgate.net Pteridines are vital in many biological processes, and their synthesis often involves precursors derived from various heterocyclic compounds. researchgate.netijrpr.com
The synthesis of complex molecules often involves multi-step sequences. For example, a domino reaction strategy, which involves multiple transformations in a single operation, has been effectively used to generate tetrahydroquinolines with diverse substitution patterns. nih.gov One such approach involves the reduction of a nitro group, followed by the formation of a cyclic imine, and subsequent reduction to yield the tetrahydroquinoline core. nih.gov
Applications in Materials Science (e.g., organic light-emitting diodes, polymers)
The unique electronic properties of the tetrahydroquinoline structure make it a valuable component in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and polymers. smolecule.comchemimpex.com
Compounds with tetrahydroquinoline structures are explored for their potential use in electronic materials. smolecule.com The development of solution-processable small molecules for OLEDs is an active area of research, as it combines the advantages of straightforward synthesis with low-cost fabrication methods. researchgate.net
In the context of dye-sensitized solar cells (DSSCs), novel organic dyes incorporating a tetrahydroquinoline moiety as an electron donor have been designed and synthesized. daneshyari.com These dyes, which also feature different thiophene-containing spacers and a cyanoacrylic acid electron acceptor, have shown promise in converting solar energy to electricity. daneshyari.com For example, a dye with a rigid electron spacer, despite having a narrower action spectrum, exhibited the highest solar-to-electricity conversion efficiency among a series of related dyes. daneshyari.com
The structural modifications of the tetrahydroquinoline core can significantly influence the properties of the resulting materials. This allows for the fine-tuning of electronic and optical characteristics to suit specific applications.
Utility in Catalyst Development and Catalytic Processes
The tetrahydroquinoline framework and its derivatives play a role in the development of new catalysts and in various catalytic processes. The nitrogen atom within the heterocyclic ring can coordinate with metal centers, making these compounds suitable as ligands in catalysis.
For instance, the dehydrogenation of 1,2,3,4-tetrahydroquinoline (B108954) to quinoline is a significant reaction that has been studied with various catalysts. researchgate.net Metal-free heterogeneous catalysts, such as nitrogen/phosphorus co-doped porous carbon materials, have been developed for the oxidative dehydrogenation of N-heterocycles, including 1,2,3,4-tetrahydroquinoline. rsc.org These catalysts have demonstrated high activity and selectivity under environmentally friendly conditions, using air as the oxidant and water as the solvent. rsc.org
The development of efficient and reusable catalysts is a key focus in green chemistry. Nanoporous gold (AuNPore) has been used as a catalyst for the highly efficient and regioselective hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines. organic-chemistry.org This catalyst can be easily recovered and reused without a loss of activity. organic-chemistry.org
Furthermore, various metal-catalyzed reactions have been developed for the synthesis of tetrahydroquinolines themselves. These include gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation and iridium-catalyzed direct cyclization reactions. organic-chemistry.org These methods provide efficient routes to these important heterocyclic compounds. organic-chemistry.org
Integration in the Development of Dyes and Pigments
The chromophoric properties of molecules derived from tetrahydroquinolines make them suitable for use as dyes and pigments. chemimpex.com The extended π-system that can be created by modifying the tetrahydroquinoline structure is key to its application in this area.
Azo dyes, a major class of synthetic colorants, can be synthesized using tetrahydroquinoline derivatives. The general method for creating azo compounds involves the coupling of a diazonium salt with an activated aromatic compound. researchgate.net By using a derivative of this compound as the coupling component, a wide variety of azo dyes with different colors and properties can be produced.
For example, new azo reactive disperse dyes have been synthesized based on a quinazolinone moiety, which can be conceptually related to the quinoline structure. ekb.eg These dyes have shown excellent results in dyeing fabric blends and also provide UV protection. ekb.eg
Additionally, tetrahydroquinoline derivatives have been incorporated into organic dyes for use in dye-sensitized solar cells (DSSCs). daneshyari.com In these applications, the tetrahydroquinoline moiety typically acts as the electron donor part of the dye molecule. The absorption properties of these dyes can be tuned by modifying the chemical structure, which is a critical factor for efficient light harvesting in solar cells. daneshyari.com
Prospective Research Avenues and Innovative Trajectories for 2,4 Dimethyl 1,2,3,4 Tetrahydroquinoline Research
Development of Sustainable and Green Synthetic Methodologies
The synthesis of tetrahydroquinolines has traditionally involved methods such as the hydrogenation of quinolines. wikipedia.org However, modern chemistry is increasingly focused on the development of "green" synthetic routes that are more efficient, produce less waste, and utilize environmentally benign reagents and conditions. nih.gov Future research on 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline is poised to benefit from these advancements.
Key sustainable approaches that can be optimized for the synthesis of this specific compound include:
Domino Reactions: Also known as cascade or tandem reactions, these methods allow for the construction of complex molecules like tetrahydroquinolines in a single operation without isolating intermediates. nih.gov This approach improves atom economy and reduces solvent and reagent use. nih.gov For instance, a reduction-reductive amination strategy using a Palladium on carbon (Pd/C) catalyst has been successfully used to convert 2-nitroarylketones into tetrahydroquinolines with high yields. nih.gov
Catalytic Hydrogenation: The use of advanced catalysts can make the traditional hydrogenation of quinolines greener. Unsupported nanoporous gold (AuNPore) has been shown to be a highly efficient and reusable catalyst for the regioselective hydrogenation of quinoline (B57606) derivatives, using organosilane and water as a hydrogen source. organic-chemistry.org Other effective catalysts include those based on iridium and cobalt, which can operate under mild conditions. organic-chemistry.org
Multicomponent Reactions (MCRs): MCRs are powerful tools for creating structural diversity and have been employed for synthesizing various tetrahydroisoquinoline analogs, a principle applicable to tetrahydroquinolines. rsc.org These reactions, which can proceed under solvent-free conditions, offer high yields and efficiency. rsc.orgnih.gov
Lewis Acid Catalysis: The use of Lewis acids like Aluminum chloride (AlCl₃) in aqueous media has been investigated for the synthesis of tetrahydroquinolines through the cyclocondensation of anilines with cyclic enol ethers. researchgate.net Optimizing such catalytic systems can lead to milder reaction conditions and improved yields. researchgate.net
Exploration of Novel Biological Targets and Therapeutic Applications
The tetrahydroquinoline scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.gov While some derivatives have established activities, prospective research can uncover novel applications for compounds like this compound by exploring new biological targets.
Enzyme Inhibition: Tetrahydroquinoline derivatives have shown potential as inhibitors of various enzymes.
mTOR Inhibitors: Substituted tetrahydroquinoline (THQ) derivatives have been designed and synthesized as potential inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth that is often dysregulated in cancers like lung cancer. researchgate.net Certain derivatives have demonstrated potent and selective cytotoxicity against cancer cell lines. For example, one compound exhibited an IC₅₀ value of 0.033 µM against A549 lung cancer cells. researchgate.net
LSD1 Inhibitors: Lysine-specific demethylase 1 (LSD1) is a significant target in anticancer drug research. mdpi.com Tetrahydroquinoline derivatives have been developed as reversible inhibitors of LSD1, with some showing excellent inhibitory effects (e.g., IC₅₀ of 0.54 µM). mdpi.com
Cytochrome P450 Inhibition: this compound itself has been studied for its inhibitory effects on cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, which are critical for drug metabolism. smolecule.com This suggests a potential therapeutic role in improving the bioavailability of other drugs. smolecule.com
Anticancer and Neuroprotective Agents: Beyond specific enzyme targets, the tetrahydroquinoline core is associated with broader therapeutic potential. Research indicates that derivatives may possess general anticancer and neuroprotective properties, making them candidates for further pharmacological development in these areas. smolecule.com
Advanced Computational Design and Predictive Modeling
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel drug candidates. For this compound, these methods can guide the design of derivatives with enhanced potency and selectivity.
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method is used to establish a relationship between the structural features of a series of compounds and their biological activity. mdpi.com For tetrahydroquinoline-based LSD1 inhibitors, 3D-QSAR models like CoMFA and CoMSIA have been successfully developed to predict the activity of new derivatives and guide their design. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as the active site of an enzyme. researchgate.net It has been used to study the binding interactions of tetrahydroquinoline derivatives with targets like mTOR and LSD1, helping to rationalize their activity and suggest structural modifications for improved binding. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules over time. researchgate.net For tetrahydroquinoline derivatives, 100-nanosecond simulations have been used to confirm the stability of the ligand-protein complex, validating the findings from molecular docking and providing deeper insight into the binding dynamics. researchgate.nettandfonline.com
Integration with Modern Drug Discovery Pipelines
The ultimate goal of this research is to translate promising findings into tangible therapeutic agents. Integrating this compound research into modern drug discovery pipelines is a critical step. This involves a systematic progression from initial discovery to preclinical testing.
The process typically includes:
Hit Identification: Identifying initial compounds with desired biological activity. This can come from screening libraries of natural products or synthetic compounds containing the tetrahydroquinoline scaffold. nih.govacs.org
Lead Generation: Modifying the "hit" compound to improve its properties. The sustainable synthetic methods discussed in section 8.1 can be used to generate a library of derivatives based on the this compound core.
Lead Optimization: Using the computational design and predictive modeling techniques from section 8.3, these derivatives can be iteratively refined to enhance potency, selectivity, and drug-like properties (e.g., absorption, distribution, metabolism, and excretion - ADME). mdpi.com
Preclinical Development: Promising lead compounds, such as the mTOR inhibitor candidate that showed efficacy in cell-based assays, would then move into more complex evaluations, including in vivo studies in animal models. researchgate.netnih.gov
The flexibility of the tetrahydroquinoline scaffold, combined with the power of modern synthetic and computational tools, positions this compound and its analogs as a fertile ground for future drug discovery efforts. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 2,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives?
The synthesis of 2,4-dimethyltetrahydroquinoline derivatives often involves intramolecular cyclization or electrophilic substitution. For example:
- Intramolecular cyclization : N-(3-chloro-2-hydroxypropyl)diphenylamine intermediates can undergo cyclization to form tetrahydroquinoline cores via electrophilic aromatic substitution .
- Electrophilic substitution : Lithium diisopropylamide (LDA) can deprotonate 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, enabling substitution with electrophiles at the C3 position . Key parameters include substituent location, solvent choice (e.g., THF for LDA reactions), and temperature control to avoid side reactions.
Q. How are 2,4-dimethyltetrahydroquinoline derivatives characterized structurally?
Characterization typically involves:
- X-ray crystallography : To confirm bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯O interactions in cyclopenta[b]indole derivatives) .
- NMR spectroscopy : Distinct signals for methyl groups (δ ~1.2–1.5 ppm for CH3) and aromatic protons (δ ~6.5–7.5 ppm) help verify substitution patterns.
- Mass spectrometry : High-resolution MS validates molecular formulas (e.g., C13H11NO2 for bruceolline E derivatives) .
Q. What are the typical reaction pathways for functionalizing the tetrahydroquinoline core?
Common functionalization strategies include:
- Dehydrogenation : Catalytic systems like Fe-ISAS/CN (covalent organic framework-derived catalysts) enable 100% conversion of tetrahydroquinoline to quinolone under mild conditions .
- Phosphonation : N-acyliminium ion intermediates derived from δ-lactams react with phosphonate groups to yield α-aminophosphonic acids .
Advanced Research Questions
Q. How can catalytic systems be optimized for dehydrogenation of 2,4-dimethyltetrahydroquinoline?
The Fe-ISAS/CN catalyst demonstrates superior performance due to atomically dispersed Fe sites, which enhance stability and selectivity. Key data includes:
Q. What QSAR models explain the PPARα/γ agonistic activity of 4,4-dimethyltetrahydroquinoline derivatives?
A QSAR study on 18 derivatives identified key molecular descriptors:
- Hydrophobic parameters (ClogP) correlate with PPARγ binding.
- Electron-donating groups at the C6 position enhance agonistic activity by stabilizing hydrogen bonds with receptor residues .
- Steric effects (molar refractivity) influence selectivity for PPARα vs. PPARγ.
Q. How is enantioselective synthesis achieved for 3,4-cis-tetrahydroquinoline derivatives?
A cationic Pd(II)-catalyzed cyclization of N-tosyl-aniline tethered allenyl aldehydes with arylboronic acids yields 3,4-cis products with >90% enantiomeric excess (ee). Key factors:
Q. What methodologies resolve contradictions in biological activity data for tetrahydroquinoline derivatives?
Discrepancies in reported activities (e.g., PPARγ vs. STAT5 inhibition) can arise from:
Q. How are α-aminophosphonic acids incorporated into tetrahydroquinoline scaffolds?
A three-step synthesis involves:
- Activation of tetrahydroisoquinoline δ-lactams with benzyl chloroformate.
- Phosphonate group introduction via nucleophilic substitution.
- Hydrolysis under acidic conditions to cleave carbamate protectants .
Methodological Considerations
- Experimental Design : Prioritize intramolecular cyclization for bifunctional derivatives to minimize side products .
- Data Analysis : Use multivariate regression (e.g., PLS in QSAR) to account for collinear descriptors .
- Safety Protocols : Handle selenium dioxide (used in α-diketone oxidations) with strict PPE due to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
